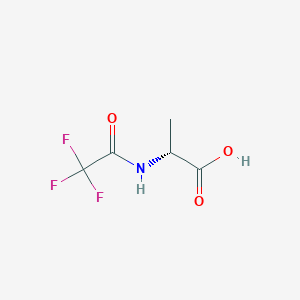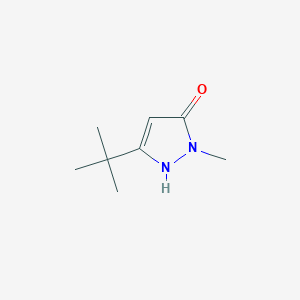
(2R)-2-(trifluoroacetamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(trifluoroacetamido)propanoic acid: is an organic compound characterized by the presence of a trifluoroacetamido group attached to a propanoic acid backbone This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(trifluoroacetamido)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the amino acid L-alanine.
Trifluoroacetylation: L-alanine is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine. This step introduces the trifluoroacetamido group.
Hydrolysis: The intermediate product is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
- **Reduction
Oxidation: (2R)-2-(trifluoroacetamido)propanoic acid can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Properties
Molecular Formula |
C5H6F3NO3 |
|---|---|
Molecular Weight |
185.10 g/mol |
IUPAC Name |
(2R)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H6F3NO3/c1-2(3(10)11)9-4(12)5(6,7)8/h2H,1H3,(H,9,12)(H,10,11)/t2-/m1/s1 |
InChI Key |
WLVJROFMCNWTBX-UWTATZPHSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(Cyclopropanecarbonyl-amino)-[1,2,4]triazolo[1,5-a]pyridin-5-yl]-benzoic acid](/img/structure/B8725400.png)
![2-(5,7-Dichloropyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B8725407.png)




![8-Chloro-4-methyl-2-phenyl-3,4-dihydropyrido[3,2-F][1,4]oxazepin-5(2H)-one](/img/structure/B8725451.png)





